molecular formula C13H26N2O2 B262239 N-(1,5-dimethylhexyl)-4-morpholinecarboxamide

N-(1,5-dimethylhexyl)-4-morpholinecarboxamide

Cat. No. B262239
M. Wt: 242.36 g/mol
InChI Key: ALLWUWDKQBTPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.

Mechanism of Action

N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, this compound promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, this compound enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. This compound is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. This compound could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, this compound could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain this compound in high purity.

Scientific Research Applications

N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, this compound has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, this compound has been used to enhance the formation of bone tissue.

properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16)

InChI Key

ALLWUWDKQBTPQE-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)NC(=O)N1CCOCC1

Canonical SMILES

CC(C)CCCC(C)NC(=O)N1CCOCC1

Origin of Product

United States

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